molecular formula C19H17F3N2O4 B2699524 N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1234808-82-2

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2699524
CAS No.: 1234808-82-2
M. Wt: 394.35
InChI Key: UYRCGOMGYKJWDJ-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a sophisticated chemical building block incorporating a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a privileged structure in medicinal chemistry. This compound is of significant interest in early-stage drug discovery, particularly for developing novel enzyme inhibitors. The 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxine) core is a key pharmacophore in active research against cancer targets, as demonstrated by its presence in compounds identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair pathways and a validated anticancer target . The molecular architecture of this reagent, which merges the benzodioxine system with a trifluoroethyl-containing ureido linker, is designed to enhance binding affinity and metabolic stability. The 2,2,2-trifluoroethyl group contributes distinct electronic and steric properties, potentially improving pharmacokinetic profiles. This makes the compound a valuable template for scaffold-hopping strategies and Structure-Activity Relationship (SAR) studies in oncology and other therapeutic areas . It is supplied as a high-purity solid for research applications. Researchers are advised to store the product in a cold environment and handle it according to laboratory safety protocols. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4/c20-19(21,22)11-23-17(25)9-12-5-7-13(8-6-12)24-18(26)16-10-27-14-3-1-2-4-15(14)28-16/h1-8,16H,9-11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRCGOMGYKJWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities based on recent research findings.

  • Molecular Formula : C14H15F3N2O3
  • Molecular Weight : 316.28 g/mol
  • CAS Number : 1422465-93-7
  • Density : 1.267 g/cm³ (predicted)
  • Boiling Point : 492.7 °C (predicted)

This compound features a trifluoroethyl group which is known for enhancing biological activity through increased lipophilicity and specific interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The general synthetic route includes:

  • Formation of the intermediate 4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenylamine.
  • Reaction with dioxin derivatives under controlled conditions to yield the final product.

1. Anticancer Activity

Recent studies have indicated that compounds containing the trifluoroethyl moiety exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound was evaluated for its cytotoxic effects and showed moderate inhibition of cell proliferation.

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on several enzymes:

  • Cyclooxygenase (COX) : It demonstrated moderate inhibition of COX enzymes, which are critical in inflammatory processes.
  • Lipoxygenases (LOX) : Inhibition studies revealed that it affects LOX pathways, potentially influencing inflammatory responses.

3. Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between the compound and target proteins:

  • The trifluoroethyl group facilitates hydrogen bonding and hydrophobic interactions with active sites of enzymes, enhancing binding affinity and biological activity .

Comparative Biological Activity Table

CompoundActivity TypeTargetIC50 ValueReference
N-(4-(...CytotoxicityMCF-7Moderate
N-(4-(...COX InhibitionCOX-1/COX-2Moderate
N-(4-(...LOX InhibitionLOX-5/LOX-15Moderate

Case Studies

Several research articles have documented the biological effects of similar compounds:

  • A study on hydrazone derivatives indicated that modifications in the trifluoroethyl group significantly influenced their anticancer properties and enzyme inhibition capabilities .
  • Another investigation highlighted the dual inhibitory effects on cholinesterases and COX enzymes in related compounds, suggesting a broader therapeutic potential for derivatives featuring similar structural motifs .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the trifluoroethyl group can inhibit tumor growth in various cancer cell lines.

In one study, compounds related to N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide demonstrated high percent growth inhibition (PGI) against multiple cancer types:

  • SNB-19 : PGI of 86.61%
  • OVCAR-8 : PGI of 85.26%
  • NCI-H40 : PGI of 75.99% .

The mechanism of action often involves inducing apoptosis in cancer cells through various pathways, including DNA damage and disruption of cell cycle progression.

Anti-Diabetic Activity

In addition to anticancer properties, the compound has been investigated for its anti-diabetic effects. In vivo studies using genetically modified models have shown that certain derivatives can significantly lower glucose levels, suggesting potential for managing diabetes .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of similar compounds against glioblastoma cell lines demonstrated significant cytotoxic effects and potential for further development as therapeutic agents.

Case Study 2: Diabetes Management

Research involving Drosophila melanogaster models showed promising results in glucose level reduction when treated with derivatives of this compound . This highlights its potential use in developing new anti-diabetic medications.

Comparison with Similar Compounds

Structural Analogues with Dihydrobenzo[b][1,4]dioxine Carboxamide Cores

Phenolic Amide Derivatives from Lycium chinense ()

Compounds isolated from Lycium chinense root bark, such as (2,3-trans)-3-(3-hydroxy-5-methoxyphenyl)-N-(4-hydroxyphenethyl)-7-{(E)-3-[(4-hydroxyphenethyl)amino]-3-oxoprop-1-en-1-yl}-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, share the dihydrobenzo[b][1,4]dioxine carboxamide scaffold but differ in substituents:

  • Key differences: Hydroxyphenethyl and propenylamide groups vs. trifluoroethylamino-oxoethylphenyl in the target compound.
  • Bioactivity : These analogs demonstrated radical scavenging activity and hypoglycemic effects via AMPK and PTP1B modulation . The trifluoroethyl group in the target compound may enhance membrane permeability but reduce hydrogen-bonding interactions compared to hydroxylated analogs.
Sulfamoylphenyl-Substituted Analogs ()

N-[2-(4-Sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide replaces the trifluoroethylamino group with a sulfamoylphenyl ethyl chain:

  • Key differences: Sulfonamide (electron-withdrawing) vs. trifluoroethylamino group.
  • Inferred properties : Sulfonamides typically improve solubility and target enzymes like carbonic anhydrases, whereas trifluoroethyl groups may enhance metabolic stability .

Compounds with Varied Core Structures but Similar Functional Groups

Dihydropyridine Carboxamides ()

6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide features a dihydropyridine core instead of dihydrobenzo dioxine:

  • Key differences : Dihydropyridine core with thioether and bromophenyl groups vs. oxygen-rich dioxine core.
  • Inferred bioactivity: Dihydropyridines are known calcium channel blockers; the target compound’s dioxine core may favor different targets, such as kinases or oxidoreductases .
Thiophene Carboxamide Derivatives ()

N-{2-[(2,6-Dimethylphenyl){2-[(2-furylmethyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}-2-thiophenecarboxamide includes a thiophene carboxamide and a branched amino-oxoethyl chain:

  • Key differences: Thiophene ring and furylmethylamino groups vs. benzo dioxine and trifluoroethylamino groups.
  • Inferred properties : Thiophene’s aromaticity may enhance π-π stacking in binding pockets, while trifluoroethyl groups offer steric and electronic uniqueness .

Hydrazinyl-Oxoethyl Derivatives ()

Compounds like 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide feature hydrazine-linked oxoethyl chains attached to heterocyclic carboxamides:

  • Key differences: Hydrazine groups vs. trifluoroethylamino linkages.
  • Inferred reactivity : Hydrazines may undergo condensation reactions, whereas trifluoroethyl groups resist metabolic oxidation, improving pharmacokinetics .

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